![molecular formula C16H14ClN3OS B12892096 3-[(4-Chlorophenoxy)methyl]-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole CAS No. 116454-44-5](/img/structure/B12892096.png)
3-[(4-Chlorophenoxy)methyl]-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-Chlorophenoxy)methyl)-5-(methylthio)-4-phenyl-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Chlorophenoxy)methyl)-5-(methylthio)-4-phenyl-4H-1,2,4-triazole typically involves the reaction of 4-chlorophenol with formaldehyde to form 4-chlorophenoxymethyl chloride. This intermediate is then reacted with 4-phenyl-4H-1,2,4-triazole-3-thiol under basic conditions to yield the desired compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
3-((4-Chlorophenoxy)methyl)-5-(methylthio)-4-phenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Amino or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
3-((4-Chlorophenoxy)methyl)-5-(methylthio)-4-phenyl-4H-1,2,4-triazole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-((4-Chlorophenoxy)methyl)-5-(methylthio)-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, making it useful in coordination chemistry. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The chlorophenoxy and methylthio groups contribute to the compound’s overall reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
3-((4-Chlorophenoxy)methyl)-5-(methylthio)-4-phenyl-4H-1,2,4-triazole is unique due to its combination of a triazole ring with chlorophenoxy and methylthio substituents. This unique structure imparts specific chemical properties and reactivity patterns that distinguish it from other similar compounds.
Propiedades
Número CAS |
116454-44-5 |
|---|---|
Fórmula molecular |
C16H14ClN3OS |
Peso molecular |
331.8 g/mol |
Nombre IUPAC |
3-[(4-chlorophenoxy)methyl]-5-methylsulfanyl-4-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C16H14ClN3OS/c1-22-16-19-18-15(20(16)13-5-3-2-4-6-13)11-21-14-9-7-12(17)8-10-14/h2-10H,11H2,1H3 |
Clave InChI |
DFWDYYMDARAARP-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NN=C(N1C2=CC=CC=C2)COC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



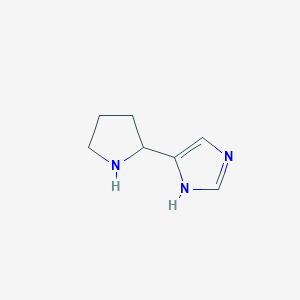
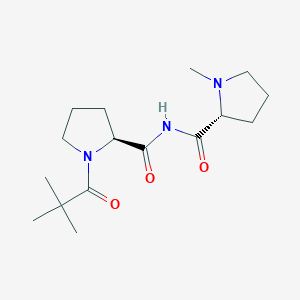

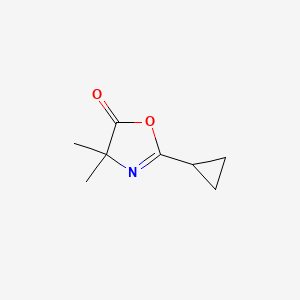
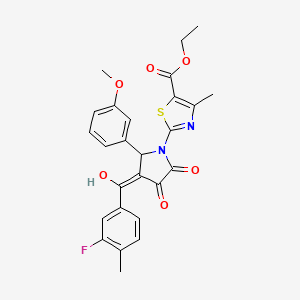
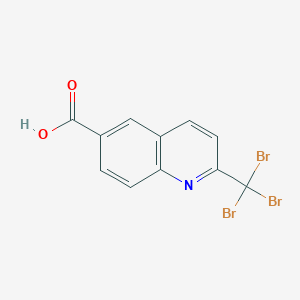
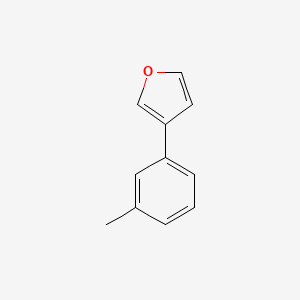
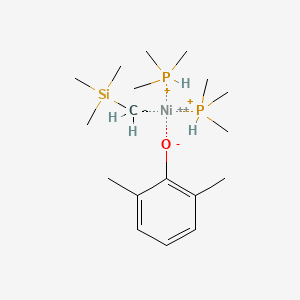
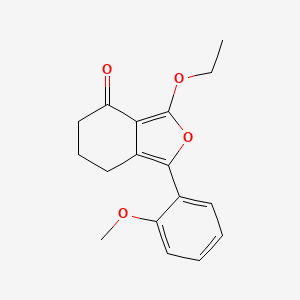

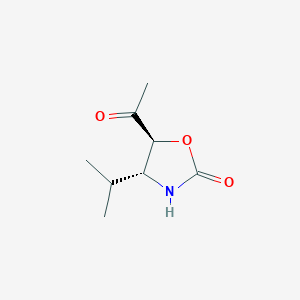
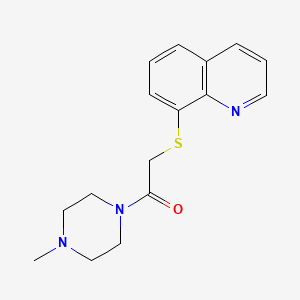
![1-(4-(Benzo[d]oxazol-2-yl)phenyl)ethanone](/img/structure/B12892113.png)
